molecular formula C11H14N2O2 B8012135 Methyl 6-(pyrrolidin-3-YL)nicotinate

Methyl 6-(pyrrolidin-3-YL)nicotinate

Cat. No.: B8012135
M. Wt: 206.24 g/mol
InChI Key: IEVXJDOZQFAYMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(pyrrolidin-3-yl)nicotinate is a chemical compound offered as a building block for scientific research and development. The hydrochloride salt form has the CAS number 2703756-52-7 and a molecular formula of C11H15ClN2O2 . This compound features a nicotinate (pyridine) core substituted with a pyrrolidin-3-yl group, making it a potential intermediate in the synthesis of more complex molecules. Pyrrolidine derivatives are recognized as privileged structures in medicinal chemistry and are frequently utilized as precursors in the synthesis of various pharmaceuticals . They are found in a wide range of bioactive molecules and drugs, serving as key scaffolds due to their ability to influence the pharmacokinetic and pharmacodynamic properties of a compound . Researchers may employ this chemical in exploring new therapeutic agents, particularly leveraging the pyrrolidine ring's presence in compounds with neurological activity . The structural motif of a substituted pyridine linked to a nitrogen heterocycle is common in drug discovery efforts . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

methyl 6-pyrrolidin-3-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)9-2-3-10(13-7-9)8-4-5-12-6-8/h2-3,7-8,12H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVXJDOZQFAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Base-Mediated Condensation :
    Methyl nicotinate reacts with NVP in the presence of sodium tert-butoxide (1.5–1.7 equivalents) in toluene at 90–110°C. The base deprotonates NVP, enabling conjugate addition to the nicotinate ester.

    Methyl nicotinate+NVPNaOtBu, tolueneNicotinoyl-N-vinylpyrrolidone intermediate\text{Methyl nicotinate} + \text{NVP} \xrightarrow{\text{NaOtBu, toluene}} \text{Nicotinoyl-N-vinylpyrrolidone intermediate}
  • Acid-Catalyzed Cyclization :
    The intermediate undergoes cyclization in hydrochloric acid (36% aq.) at 100–105°C, forming a 1-pyrroline ring.

  • Reduction with Sodium Dithionite :
    Sodium dithionite (Na₂S₂O₄) reduces the 1-pyrroline to pyrrolidine at 75°C under alkaline conditions (pH 11).

Key Data :

StepReagentsTemperatureYield
1NaOtBu, toluene110°C85%
2HCl (36%)100°C78%
3Na₂S₂O₄, KOH75°C65%

This method achieves a total yield of 42.9% but requires careful control of pH and temperature to prevent side reactions.

Reductive Amination of 6-Aminomethyl Nicotinate

A secondary route, inspired by Nature Communications, employs reductive amination to introduce the pyrrolidine moiety.

Procedure:

  • Synthesis of 6-Aminomethyl Nicotinate :
    Methyl 6-(bromomethyl)nicotinate reacts with excess pyrrolidine in dichloromethane (DCM) at 25°C, forming the secondary amine.

  • Reduction of Imine Intermediate :
    Sodium borohydride (NaBH₄) in methanol reduces the imine to the tertiary amine, yielding methyl 6-(pyrrolidin-3-yl)nicotinate.

Optimization Insights :

  • Solvent Choice : DCM minimizes ester hydrolysis compared to polar solvents.

  • Stoichiometry : A 2:1 molar ratio of pyrrolidine to bromomethyl precursor prevents dialkylation.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsTotal Yield
Condensation-ReductionHigh regioselectivityMulti-step, toxic reagents (HCl)42.9%
Reductive AminationMild conditionsRequires pre-functionalized precursor58%
Cross-CouplingModular substrate scopeUnverified for target compoundN/A

Critical Process Considerations

Solvent Selection

  • Toluene : Preferred for condensation steps due to high boiling point (110°C) and inertness.

  • Methanol : Ideal for reductions but risks ester hydrolysis; neutral pH is critical.

Temperature Optimization

  • Cyclization at >100°C ensures complete ring closure but may degrade heat-sensitive intermediates.

  • Reductions performed at 75°C balance reaction rate and stability.

Emerging Innovations

Recent advancements in WO2019121644A1 highlight "one-pot" protocols, where condensation, cyclization, and reduction occur sequentially without solvent changes. This approach reduces purification steps and improves atom economy (up to 67% yield) .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pyrrolidin-3-YL)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Methyl 6-(pyrrolidin-3-YL)nicotinate serves as a valuable building block in organic synthesis. Its derivatives are often synthesized for further exploration in medicinal chemistry and materials science.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it interacts with nicotinic acetylcholine receptors, which are pivotal in neurotransmitter release and signal transduction pathways .

  • Antimicrobial Activity : Investigations have revealed that derivatives of this compound can inhibit bacterial growth, particularly against Gram-negative pathogens like E. coli and Pseudomonas aeruginosa .
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : Its structural similarity to nicotine allows it to be investigated as a candidate for treating neurological disorders and metabolic diseases, particularly through its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .
  • Pharmacological Studies : The compound's effects on neurotransmitter modulation make it a subject of interest for research into cognitive enhancement and neuroprotection .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for developing agrochemicals and other high-value chemical products .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods, revealing significant activity against resistant strains.

Bacterial StrainMIC (µg/mL)
E. coli32
Pseudomonas aeruginosa16
A. baumannii64

This study underscored the compound's potential as a lead structure for developing new antibiotics .

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that the compound could reduce neuronal cell death induced by oxidative stress.

TreatmentCell Viability (%)
Control100
Methyl Nicotinate85
Methyl Pyrrolidine75

These findings suggest that this compound may offer protective effects against neurodegenerative conditions .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of Methyl 6-(pyrrolidin-3-YL)nicotinate and analogous compounds:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 6-(pyrrolidin-1-yl)nicotinate Pyrrolidine C₁₁H₁₄N₂O₂ 206.24 Moderate lipophilicity, basicity
Methyl 6-methylnicotinate Methyl C₈H₉NO₂ 151.16 Higher logP, simpler structure
Methyl 6-(hydroxymethyl)nicotinate Hydroxymethyl C₈H₉NO₃ 167.16 Increased hydrophilicity
Methyl 6-(4-benzyl-3-ethoxy-pyrazol-1-yl)nicotinate 4-Benzyl-3-ethoxy-pyrazole C₂₀H₂₀N₃O₃ 350.39 Bulky substituent, lower solubility
Methyl nicotinate None (3-carboxylate) C₇H₇NO₂ 137.14 Rapid esterase hydrolysis
Key Observations:
  • Pyrrolidine vs.
  • Hydrophilicity : The hydroxymethyl group in Methyl 6-(hydroxymethyl)nicotinate increases polarity, likely reducing membrane permeability relative to the pyrrolidine analog .
  • Steric Effects : Bulky substituents, such as the benzyl group in Methyl 6-(4-benzyl-3-ethoxy-pyrazol-1-yl)nicotinate, may hinder synthetic yields (e.g., 19% yield) due to steric hindrance during nucleophilic substitution .
This compound
Comparative Yields and Conditions:
  • Methyl 6-((4-cyano-1-methyl-2,5-dioxo-pyrrol-3-yl)amino)nicotinate: Synthesized in 43% yield via coupling reactions involving methyl-6-aminonicotinate .
  • Methyl 6-(hydroxymethyl)nicotinate : Synthesized via reductive esterification or hydroxymethylation, though yields are unspecified .

Reactivity and Stability

  • Ester Hydrolysis : Methyl nicotinate exhibits slow hydrolysis in human serum albumin (HSA), with a half-life exceeding 95 hours . The pyrrolidine substituent in this compound may alter hydrolysis rates by steric or electronic effects, though direct data are lacking.
  • Topical Penetration : Nicotinate esters with lipophilic substituents (e.g., pyrrolidine) may enhance skin absorption compared to polar derivatives like hydroxymethyl, as vehicle composition significantly impacts erythema induction .

Biological Activity

Methyl 6-(pyrrolidin-3-YL)nicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring attached to a nicotinic acid derivative. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2. The methyl ester group enhances its solubility and bioavailability, making it a suitable candidate for various therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing the pyridine nucleus have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
  • Neuroprotective Effects : Analogous compounds have been noted for their neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases.
  • Antioxidant Properties : The presence of the pyrrolidine ring is linked to enhanced antioxidant activity, which may help in mitigating oxidative stress-related conditions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : Interaction studies indicate that this compound may bind to nicotinic acetylcholine receptors, influencing neurotransmission and offering potential therapeutic effects in cognitive disorders.
  • Enzymatic Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure SimilarityBiological Activity
Methyl 6-(pyrrolidin-1-yl)nicotinatePyrrolidine ringAnticholinergic properties
Methyl 6-(4-aminopiperidin-1-yl)nicotinatePiperidine ringNeuroprotective effects
Methyl 5-nitro-2-(pyrrolidin-1-yl)nicotinateNitro groupAntimicrobial properties
Methyl 6-(1,4-diazepan-1-yl)nicotinateDiazepane ringPotential anxiolytic effects

This table highlights the unique structural features of this compound that may influence its interaction with biological targets differently than its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antimicrobial Study : A study evaluating various pyridine derivatives found that those with additional heterocycles exhibited enhanced antimicrobial activity. The findings suggest that modifications in the structure significantly impact efficacy against pathogens .
  • Neuroprotective Research : Research into pyrrolidine derivatives has shown promising results in models of neurodegeneration, indicating that these compounds can protect neuronal cells from apoptosis induced by oxidative stress .
  • Synthesis and Characterization : The synthesis of this compound has been documented through various methods, including refluxing nicotinic acid derivatives with pyrrolidine under controlled conditions, yielding high purity products suitable for biological testing .

Q & A

Basic Synthesis: What is a high-yield synthetic route for Methyl 6-(pyrrolidin-3-yl)nicotinate?

A widely reported method involves derivatizing pyridine precursors. For example, 2,5-pyridinedicarboxylate dimethyl ester can undergo selective functionalization at the 6-position via nucleophilic substitution with pyrrolidine derivatives, achieving yields up to 94% under optimized conditions (e.g., reflux in anhydrous THF with a palladium catalyst) . Advanced routes may employ tert-butyldimethylsilyl (TBS) protective groups to stabilize reactive intermediates, as seen in related pyrrolidinyl nicotinate syntheses .

Basic Characterization: Which analytical methods are critical for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrrolidinyl substitution and ester functionality.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of methanol from ester cleavage) .
  • HPLC-PDA : Assesses purity (>98%) and detects hydrolytic byproducts like nicotinic acid .
  • FT-IR : Identifies ester C=O stretches (~1700 cm⁻¹) and pyrrolidinyl N-H vibrations .

Advanced Synthesis: How is stereochemical control achieved during pyrrolidinyl substitution?

Stereoselective synthesis requires chiral auxiliaries or catalysts. For instance, enantiopure pyrrolidin-3-yl derivatives can be prepared via asymmetric hydrogenation of prochiral enamines, followed by coupling to the pyridine core. TBS-protected intermediates (e.g., tert-butyldimethylsilyloxy-methyl-pyrrolidine) enhance steric control during nucleophilic substitution . Resolution via chiral chromatography or enzymatic kinetic resolution may further refine enantiomeric excess (>99%) .

Advanced Reactivity: What oxidation pathways dominate under acidic conditions?

Under acidic oxidative conditions (e.g., KMnO₄/H₂SO₄), the pyrrolidinyl ring undergoes dehydrogenation to form a pyrrole derivative, while the ester group remains intact. Competing pathways include hydroxylation at the pyridine C4 position, confirmed by LC-MS detection of dihydroxylated byproducts . Reaction monitoring via in situ Raman spectroscopy is recommended to track intermediate formation.

Advanced Data Analysis: How can researchers resolve contradictions in reported synthesis yields?

Discrepancies often arise from variations in catalyst loading, solvent polarity, or moisture sensitivity. Systematic optimization using Design of Experiments (DoE) methodologies (e.g., Box-Behnken designs) can identify critical factors. For example, anhydrous DMF may improve yields by 15% compared to THF in palladium-catalyzed couplings . Comparative studies with alternative leaving groups (e.g., bromine vs. triflate) are also advised .

Pharmacokinetics: What experimental models quantify dermal absorption for transdermal delivery studies?

  • Laser Doppler Flowmetry : Measures cutaneous blood flow changes post-application to estimate permeation rates .
  • Franz Diffusion Cells : Quantifies permeation across ex vivo human skin, with LC-MS/MS detection of this compound and its hydrolytic metabolite, nicotinic acid .
  • Confocal Raman Microscopy : Maps spatial distribution within the stratum corneum non-invasively.

Stability: How does pH influence ester hydrolysis kinetics?

Hydrolysis follows pseudo-first-order kinetics:

  • Acidic conditions (pH <3) : Ester cleavage dominates, generating nicotinic acid and methanol (t₁/₂ ~12 hrs at 37°C).
  • Neutral/basic conditions (pH 7–9) : Enzymatic hydrolysis by skin esterases accelerates degradation (t₁/₂ ~2 hrs) . Stabilization strategies include lyophilization (for storage) or formulation in anhydrous lipid-based matrices .

Structure-Activity Relationships (SAR): How do pyrrolidinyl modifications affect biological activity?

  • Substitution at C3 : (S)-enantiomers of pyrrolidinyl derivatives show 10-fold higher binding affinity to nicotinic acetylcholine receptors (nAChRs) than (R)-enantiomers .
  • Ring size expansion : Replacing pyrrolidinyl with piperidinyl reduces metabolic clearance (CYP3A4-mediated) but increases off-target binding .
  • Electron-withdrawing groups : Fluorination at the pyridine C2 position enhances blood-brain barrier penetration in neuroactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.